2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Description
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopentane derivative with a phenyl group substituted at the second position, which is further substituted with two methyl groups at the 3rd and 5th positions
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-13H,3-5,14H2,1-2H3 |
InChI Key |
YNFKTEBHFWDXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)cyclopentan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
2-(3,5-Dimethylphenyl)cyclopentanone: A ketone derivative with similar structural features.
2-(3,5-Dimethylphenyl)cyclopentane: A hydrocarbon with the same phenyl substitution pattern but lacking functional groups.
Uniqueness
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from its structurally similar counterparts.
Biological Activity
2-(3,5-Dimethylphenyl)cyclopentan-1-amine, also known as (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, is a chiral amine characterized by a cyclopentane ring substituted with a 3,5-dimethylphenyl group. Its molecular formula is C13H17N, with a molar mass of approximately 201.28 g/mol. The compound's unique chiral configuration allows it to engage in stereospecific interactions with various biological targets, which is crucial for its potential applications in pharmacology and agrochemistry.
Research indicates that this compound can bind selectively to certain receptors or enzymes. This binding is influenced by the compound's stereochemistry, which may affect enzyme activity or receptor interactions. Such interactions are vital for understanding the pharmacodynamics and potential side effects associated with therapeutic uses.
Therapeutic Potential
Preliminary studies suggest that this compound could have applications in:
- Neuropharmacology : Potential effects on neurotransmitter systems.
- Anti-inflammatory Treatments : Possible modulation of inflammatory pathways.
These therapeutic areas highlight the importance of further research into the compound's biological effects and mechanisms.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-ol | Structure | Contains a hydroxyl group; may alter solubility and reactivity. |
| (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-thiol | Structure | Contains a thiol group; different reactivity patterns due to sulfur presence. |
| (1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-carboxylic acid | Structure | Carboxylic acid group; acidic properties may influence biological interactions. |
The structural variations among these compounds can significantly impact their biological activities and therapeutic potentials.
Study on Chiral Amine Interactions
A study focused on the interactions of chiral amines with biological systems demonstrated that compounds like this compound can exhibit selective binding to specific receptors. This selectivity is essential for drug development as it influences efficacy and safety profiles.
Neuropharmacological Applications
Research has indicated that compounds similar to this compound may affect neurotransmitter systems. For instance, studies exploring the modulation of serotonin or dopamine receptors could provide insights into its potential use in treating mood disorders or neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
